Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Description
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate (CAS: 80082-62-8) is a specialized organic compound featuring a β-lactam (azetidine) core with a sulfonate group and a benzyloxycarbonyl (Cbz) protective moiety. The tetrabutylammonium counterion enhances solubility in organic solvents, making it valuable for synthetic applications, particularly in peptide and β-lactam chemistry . Suppliers such as Leap Chem Co., Ltd. and Santa Cruz Biotechnology, Inc. highlight its use in research settings, though specific biological or pharmacological activities remain underexplored in publicly available literature .
Properties
IUPAC Name |
(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H14N2O6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9/h5-16H2,1-4H3;2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19)/q+1;/p-1/t;8-,10-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIILANARZVDB-CGUPRBNSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545465 | |
| Record name | N,N,N-Tributylbutan-1-aminium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80082-62-8 | |
| Record name | N,N,N-Tributylbutan-1-aminium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate, a derivative of azetidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of azetidine derivatives characterized by a sulfonate group and a benzyloxycarbonyl amino group. Its molecular formula is with a molecular weight of approximately 306.39 g/mol. The presence of the sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Azetidine derivatives have been shown to inhibit various enzymes, including proteases and kinases. The specific inhibition mechanism often involves binding to the active site or allosteric sites of target proteins, altering their function.
- Cellular Uptake and Distribution : The tetrabutylammonium moiety facilitates cellular uptake through membrane transporters, enhancing bioavailability in target tissues.
- Synergistic Effects : Research indicates that this compound may exhibit synergistic effects when combined with other therapeutic agents, particularly in cancer treatment. For instance, it has been noted to enhance the efficacy of existing chemotherapeutics by modulating cellular pathways involved in drug resistance.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms.
Case Studies
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Study on Acute Myeloid Leukemia (AML) :
A recent clinical study assessed the efficacy of this compound in AML patient-derived xenograft models. Results indicated significant tumor reduction when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy. -
In Vivo Studies :
Animal studies have shown that this compound can reduce tumor size significantly compared to control groups when administered at doses ranging from 5 to 20 mg/kg body weight.
Safety Profile and Toxicity
While the therapeutic potential is promising, understanding the safety profile is crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on vital organs. However, further comprehensive toxicological assessments are necessary to establish a complete safety profile.
Scientific Research Applications
Organic Synthesis
Chiral Synthesis : The compound plays a crucial role in the synthesis of chiral molecules. It has been utilized in asymmetric reactions, particularly in the formation of chiral sulfinyl compounds. These compounds are essential for synthesizing enantiomerically pure amines and other derivatives, which are often biologically active . The use of TBA salts can enhance the reaction yields and selectivity due to their ability to stabilize reactive intermediates.
Cycloaddition Reactions : TBA salts have been employed in [3 + 1] cycloaddition reactions involving enoldiazoacetates and aza-ylides, resulting in the formation of chiral donor–acceptor azetines. This reaction has shown promising yields and enantioselectivity, indicating the potential for TBA to facilitate complex organic transformations . The ability to manipulate substituents at various positions on the azetine ring further enhances its synthetic utility.
Medicinal Chemistry
Nicotinic Receptor Modulation : Research indicates that compounds related to Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate exhibit significant activity at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in several neurological disorders such as Alzheimer's and Parkinson's diseases. The synthesis of selective imaging agents for these receptors has been achieved using similar azetidine derivatives, showcasing their potential as therapeutic agents .
Potential Drug Development : The structural characteristics of TBA salts allow them to act as scaffolds for drug design, particularly in developing ligands that target nAChRs. Studies have demonstrated that modifications to the azetidine ring can lead to enhanced binding affinities and functional activities at these receptors, making them candidates for further pharmacological evaluation .
Material Science
Polymer Chemistry : TBA salts have been explored for their applications in polymer synthesis, particularly in creating functionalized polymers that can be used in drug delivery systems or as biomaterials. The incorporation of azetidine units into polymer backbones can impart unique properties such as increased solubility and bioactivity .
Nanomaterials : The use of TBA salts in synthesizing nanomaterials has also been reported. Their ability to stabilize metal nanoparticles during synthesis can lead to the development of nanocomposites with enhanced catalytic properties or improved electronic characteristics.
Table 1: Summary of Key Applications
Case Study Example
A notable study involved the use of this compound in developing a PET imaging agent targeting α4β2 nAChRs. The compound was synthesized with high specificity and demonstrated promising binding characteristics in vivo, suggesting its potential application in diagnosing neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its azetidine ring, sulfonate group, and Cbz-protected amine. Below, it is compared with structurally or functionally related compounds across diverse applications:
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Triflusulfuron Methyl)
Analysis: While both classes contain sulfur-based groups (sulfonate vs. sulfonylurea), their applications diverge significantly.
Fmoc-Protected Amino Acid Derivatives (e.g., Fmoc-L-Asn(diBn-disialo-(Fuc))-OH)
Analysis : The choice of protective group (Cbz vs. Fmoc) influences deprotection strategies and compatibility with synthetic workflows. The target compound’s azetidine ring may confer rigidity, unlike the flexible glycosylated side chains in Fmoc-Asn derivatives .
Tetrabutylammonium Benzenesulfonate
Sulfur-Containing Amino Acids (e.g., (2S)-2-Amino-4-(methylsulfanyl)butanoic Acid)
Analysis : The sulfonate group’s acidity and polarity contrast sharply with the hydrophobic methylsulfanyl group, impacting their roles in biological or synthetic systems .
Key Research Findings
- Stereochemical Specificity : The (2S,3S) configuration of the target compound may influence its interactions in chiral environments, though pharmacological data are lacking .
- Counterion Utility : The tetrabutylammonium ion’s role in enhancing solubility is well-documented in phase-transfer catalysis, as seen in benzenesulfonate derivatives .
- Synthetic Versatility : The Cbz group’s stability under basic conditions contrasts with Fmoc’s acid-labile nature, offering complementary protective strategies .
Preparation Methods
Stereoselective Azetidine Ring Formation
The (2S,3S)-configured azetidine scaffold is constructed using reductive amination or epoxide ring-opening strategies. A patent by details reductive amination of aldehydes with azetidines in tetrahydrofuran (THF), employing sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. For the target compound, a chiral aldehyde derivative reacts with a primary amine to form the imine intermediate, which undergoes cyclization under controlled conditions.
Example Protocol
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Combine (2S)-2-methyl-4-oxoazetidine-3-amine (1.0 equiv) and benzyloxycarbonyl (Cbz)-protected aldehyde (1.1 equiv) in THF.
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Add triethylamine (1.0 equiv) and stir at 25°C for 2 hours.
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Introduce NaBH(OAc)3 (4.0 equiv) and react for 4 hours.
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Quench with saturated NaHCO3, extract with dichloromethane, and purify via preparative TLC.
Sulfonation of the Azetidine Core
Sulfonation is achieved using sulfur trioxide (SO3) complexes or via nucleophilic substitution. The azetidine’s nitrogen is sulfonated by reacting with sulfur trioxide–pyridine complex in anhydrous dichloromethane.
Reaction Conditions
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Reactant: (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine (1.0 equiv)
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Sulfonating agent: SO3–pyridine (1.2 equiv)
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Solvent: Dichloromethane, 0°C to room temperature, 12 hours
Formation of the Tetrabutylammonium Sulfonate Salt
The sulfonic acid is converted to the tetrabutylammonium salt via acid-base metathesis.
Ion-Exchange Reaction
Tetrabutylammonium hydroxide (TBAOH) or chloride (TBACl) reacts with the sulfonic acid in a biphasic system.
Procedure
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Dissolve (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonic acid (1.0 equiv) in water.
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Add tetrabutylammonium chloride (1.05 equiv) and stir vigorously for 2 hours.
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Extract the product into dichloromethane, dry over MgSO4, and evaporate to dryness.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Water/Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 90–95% |
Purification and Characterization
Chromatographic Purification
The crude product is purified using silica gel chromatography with ethyl acetate/methanol (9:1) as the eluent.
Analytical Validation
-
NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals for the Cbz group (δ 7.35–7.25, m, 5H), azetidine methyl (δ 1.25, d, J = 6.8 Hz), and sulfonate (δ 3.50–3.45, m).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+] at m/z 555.8.
Alternative Synthetic Routes
Direct Sulfonation of Preformed Azetidine Salts
A one-pot method involves reacting the azetidine with SO3–triethylamine complex in the presence of tetrabutylammonium hydrogen sulfate (TBAHS), leveraging phase-transfer catalysis.
Advantages
Challenges and Optimization
Q & A
Q. What is the role of the tetrabutylammonium counterion in modulating solubility and reactivity during azetidine sulfonate synthesis?
The tetrabutylammonium cation acts as a phase-transfer catalyst (PTC), enhancing solubility in polar aprotic solvents (e.g., DMF or acetonitrile) and facilitating reactions at the sulfonate group. Its bulky structure stabilizes transition states in nucleophilic substitutions, critical for azetidine ring functionalization . Methodologically, researchers should compare reaction kinetics in PTC-free systems versus tetrabutylammonium-assisted conditions to quantify catalytic efficiency.
Q. How does the (2S,3S) stereochemistry influence the compound’s interaction with chiral catalysts in asymmetric synthesis?
The stereochemistry dictates enantioselective binding to chiral catalysts (e.g., BINOL-derived phosphoric acids). For instance, the benzyloxycarbonyl (Cbz) group’s orientation may sterically hinder or favor specific transition states. Researchers should employ chiral HPLC (e.g., Chiralpak IA/IB columns) to monitor enantiomeric excess (ee) during reactions and correlate it with catalyst design .
Q. What analytical techniques are optimal for characterizing the sulfonate group’s stability under varying pH conditions?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to track sulfonate protonation/deprotonation shifts.
- Titrimetry with standardized NaOH to assess acid dissociation constants (pKa).
- FT-IR to monitor S-O vibrational modes (1050–1200 cm⁻¹) under acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods predict competing reaction pathways during the azetidine ring’s functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermediates and transition states. For example:
- Calculate activation energies for sulfonate group substitution versus β-lactam ring opening.
- Compare orbital interactions (NBO analysis) to identify dominant pathways .
Q. What experimental strategies resolve contradictory data on the compound’s thermal decomposition kinetics?
Conflicting TGA/DSC results may arise from impurities or hydration states. To address this:
- Purify the compound via recrystallization (acetonitrile/water) and confirm purity via LC-MS.
- Perform isothermal stability studies at 25–100°C, tracking degradation products with GC-MS .
Q. How can membrane separation technologies improve the scalability of enantiomerically pure compound isolation?
Chiral resolution using cellulose triacetate membranes or simulated moving bed (SMB) chromatography can achieve >99% ee. Key parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
